(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride serves as a valuable building block for the synthesis of various complex molecules, particularly those with potential medicinal applications. Studies have shown its utility in the synthesis of:
The unique bicyclic structure of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride has led to its investigation in the development of functional materials. Research suggests its potential applications in:
Recent studies have explored the potential of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride as a ligand in the development of new catalysts. Its ability to bind to metal centers and influence their reactivity opens avenues for:
The compound (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is a bicyclic amino acid derivative characterized by its unique bicyclo[2.2.1]heptane structure. This compound has the molecular formula and a molecular weight of approximately 191.66 g/mol. It appears as a colorless solid and is soluble in water and dimethyl sulfoxide (DMSO) . The compound is known for its potential applications in medicinal chemistry, particularly as a building block for synthesizing various bioactive compounds.
The chemical reactivity of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride involves typical reactions of amino acids, including:
Research indicates that compounds with the bicyclo[2.2.1]heptane structure exhibit significant biological activities, including:
The synthesis of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride typically involves several steps:
The applications of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride include:
Studies have shown that this compound interacts with various biological targets, including:
Several compounds share structural similarities with (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid | Bicyclic Amino Acid | Lacks the exo configuration, affecting its reactivity |
3-Amino-5-bicyclo[2.2.1]heptene-2-carboxylic acid | Bicyclic Amino Acid | Contains an additional double bond, altering properties |
3-Aminocyclopentane-1-carboxylic acid | Cyclic Amino Acid | Smaller ring structure, different steric properties |
The uniqueness of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride lies in its specific stereochemistry and bicyclic framework, which contribute to its distinct biological activities and synthetic utility compared to other similar compounds .